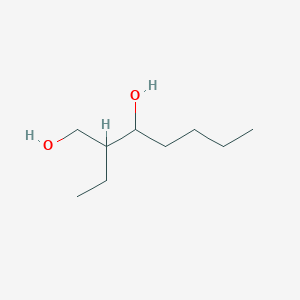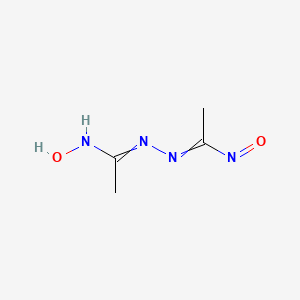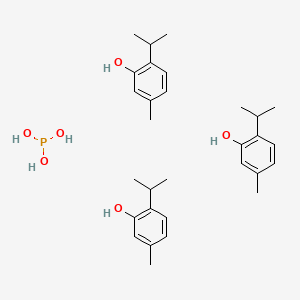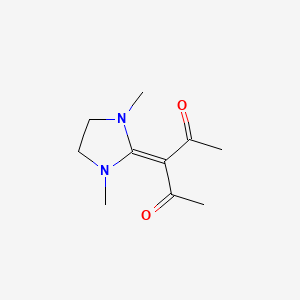
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a 2-imidazolidinylidene group attached to a 2,4-pentanedione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of 2,4-pentanedione with 1,3-dimethyl-2-imidazolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures the efficient synthesis of the compound while maintaining safety and environmental standards. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activities. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A structurally similar compound with different functional groups.
1,3-Dimethyl-2-imidazolidinone: Shares the imidazolidinone moiety but lacks the 2,4-pentanedione backbone.
Uniqueness
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
31774-51-3 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
3-(1,3-dimethylimidazolidin-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7(13)9(8(2)14)10-11(3)5-6-12(10)4/h5-6H2,1-4H3 |
InChIキー |
MJKFVUZAWAMVRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C1N(CCN1C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


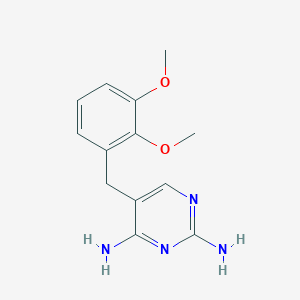
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
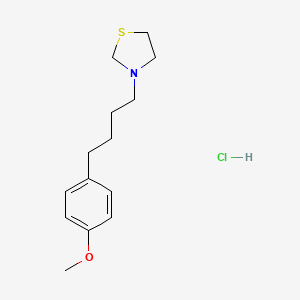
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
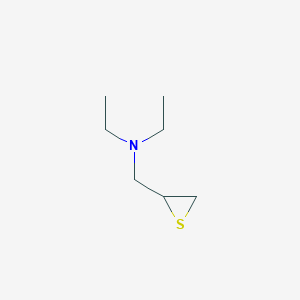
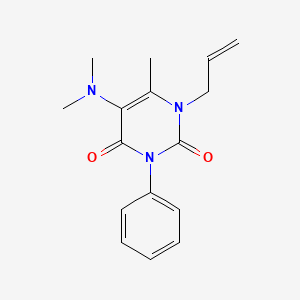
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
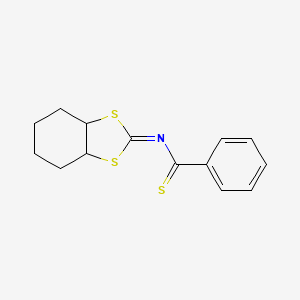
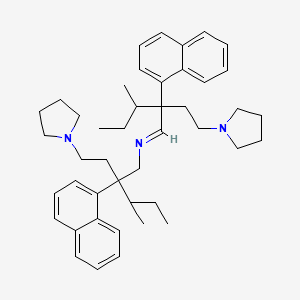
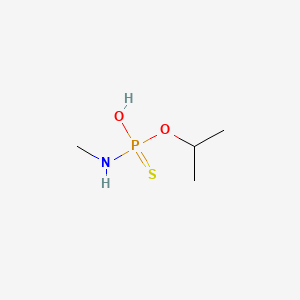
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
